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Compound of Interest

Compound Name: N-Desmethyl ofloxacin

Cat. No.: B129235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Desmethyl ofloxacin, a primary metabolite of the fluoroquinolone antibiotic ofloxacin. Due to

the limited availability of direct experimental spectra for this specific metabolite, this document

presents a combination of known mass spectrometry data and predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are derived from

the extensive data available for the parent compound, ofloxacin, providing a reliable reference

for researchers in drug metabolism, pharmacokinetics, and analytical development.

Mass Spectrometry (MS)
Mass spectrometry data is critical for the confirmation of the molecular weight and identification

of N-Desmethyl ofloxacin.

Parameter Value Source

Molecular Formula C₁₇H₁₈FN₃O₄ PubChem

Molecular Weight 347.34 g/mol PubChem[1]

Exact Mass 347.12813423 Da PubChem[1]

Fragmentation Pattern (Predicted): While a full experimental mass spectrum is not publicly

available, the fragmentation of N-Desmethyl ofloxacin under electrospray ionization (ESI) is
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expected to be similar to that of ofloxacin. Key fragmentation would likely involve the piperazine

ring and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for N-Desmethyl
ofloxacin. These predictions are based on the known spectral data of ofloxacin, with

adjustments made for the removal of the N-methyl group on the piperazine ring. This structural

change is expected to cause a slight upfield shift for the protons and carbons of the piperazine

ring.

Table 2.1: Predicted ¹H NMR Chemical Shifts

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2', H-6' (Piperazine) ~ 3.0 - 3.2 m

H-3', H-5' (Piperazine) ~ 3.2 - 3.4 m

H-5 ~ 8.6 s

H-8 ~ 6.8 d

CH (Oxazine) ~ 4.9 q

CH₂ (Oxazine) ~ 4.4 - 4.6 m

CH₃ (Oxazine) ~ 1.5 d

NH (Piperazine) Broad singlet

COOH ~ 14.5 s

Table 2.2: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 147

C-3 ~ 112

C-4 ~ 177

C-4a ~ 120

C-5 ~ 107

C-6 ~ 155 (d, JC-F ≈ 250 Hz)

C-7 ~ 120 (d, JC-F ≈ 8 Hz)

C-8 ~ 107

C-8a ~ 140

C-1' (Piperazine) ~ 138

C-2', C-6' (Piperazine) ~ 45

C-3', C-5' (Piperazine) ~ 50

CH (Oxazine) ~ 70

CH₂ (Oxazine) ~ 50

CH₃ (Oxazine) ~ 18

COOH ~ 168

Infrared (IR) Spectroscopy
The IR spectrum of N-Desmethyl ofloxacin is expected to be very similar to that of ofloxacin.

The primary difference would be the presence of an N-H stretching vibration from the

secondary amine in the piperazine ring.

Table 3.1: Predicted IR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Broad

N-H stretch (Secondary amine) ~ 3300 Medium

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=O stretch (Ketone) ~ 1725 Strong

C=O stretch (Carboxylic acid) ~ 1620 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium-Strong

C-N stretch 1350 - 1000 Medium

C-F stretch 1200 - 1000 Strong

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized

protocols based on common practices for the analysis of fluoroquinolones and their

metabolites.

Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of N-
Desmethyl ofloxacin.

Instrumentation:

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent LC-MS/MS

system).

Electrospray Ionization (ESI) source.

Chromatographic Conditions:
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Column: Zorbax eclipse XBD C₁₈ column (150 mm × 4.6 mm i.d., 5 μm).[2]

Mobile Phase: A mixture of acetonitrile, methanol, and 0.5% formic acid in water (23:10:67

v/v).[2]

Flow Rate: 0.6 mL/min.[2]

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Mass Spectrometer Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan for m/z 100-500 and product ion scan of the precursor ion (m/z 348.1).

Capillary Voltage: 4.0 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Collision Gas: Argon.

Sample Preparation:

Prepare a stock solution of N-Desmethyl ofloxacin (if a standard is available) or the sample

containing the metabolite in a suitable solvent (e.g., methanol).

For biological samples, perform a protein precipitation by adding three volumes of cold

acetonitrile to one volume of the sample.[3][4]

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.
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Collect the supernatant and dilute with the mobile phase before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of N-Desmethyl ofloxacin.

Instrumentation:

Bruker DRX-500 Spectrometer or equivalent.

Experimental Conditions:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

Temperature: 25 °C.

¹H NMR:

Frequency: 500 MHz.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16.

Relaxation Delay: 2 s.

¹³C NMR:

Frequency: 125 MHz.

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024.

Relaxation Delay: 5 s.

Sample Preparation:
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Dissolve 5-10 mg of the purified N-Desmethyl ofloxacin sample in approximately 0.7 mL of

the deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Desmethyl ofloxacin.

Instrumentation:

Perkin-Elmer RXI FTIR spectrometer or equivalent.[5]

Experimental Conditions:

Method: KBr pellet method.[5]

Spectral Range: 4000 - 400 cm⁻¹.[5]

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Sample Preparation:

Grind 1-2 mg of the N-Desmethyl ofloxacin sample with approximately 100 mg of dry

potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the FTIR spectrometer.

Visualizations
The following diagrams illustrate the metabolic pathway of ofloxacin and a general workflow for

the spectroscopic analysis.
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Caption: Metabolic pathway of ofloxacin to N-Desmethyl ofloxacin.
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Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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